N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]naphthalene-1-carboxamide
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Overview
Description
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]naphthalene-1-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran ring fused with a naphthalene ring and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylbenzoyl Group: The methylbenzoyl group can be introduced via Friedel-Crafts acylation using 4-methylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Coupling with Naphthalene Derivative: The benzofuran derivative is then coupled with a naphthalene derivative through a condensation reaction, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present on the benzofuran and naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxochromene-2-carboxamide
- N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide
Uniqueness
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]naphthalene-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzofuran and naphthalene rings, along with the carboxamide group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C27H19NO3 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C27H19NO3/c1-17-13-15-19(16-14-17)25(29)26-24(22-10-4-5-12-23(22)31-26)28-27(30)21-11-6-8-18-7-2-3-9-20(18)21/h2-16H,1H3,(H,28,30) |
InChI Key |
XBCWKDITDMHEMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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